5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile
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Overview
Description
5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C13H18N4 and a molecular weight of 230.31 g/mol . This compound is characterized by the presence of an amino group, a benzonitrile moiety, and an ethylpiperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile typically involves the reaction of 5-amino-2-bromobenzonitrile with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile
- 5-Amino-2-(4-ethylpiperidin-1-yl)benzonitrile
- 5-Amino-2-(4-ethylmorpholin-1-yl)benzonitrile
Uniqueness
5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile is unique due to the presence of the ethylpiperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
1307239-44-6 |
---|---|
Molecular Formula |
C13H18N4 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
5-amino-2-(4-ethylpiperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C13H18N4/c1-2-16-5-7-17(8-6-16)13-4-3-12(15)9-11(13)10-14/h3-4,9H,2,5-8,15H2,1H3 |
InChI Key |
VMRVPZCOZRAHHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)N)C#N |
Origin of Product |
United States |
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